

# solubility of 2-Morpholin-4-ylmethylbenzoic acid in organic solvents

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## Compound of Interest

Compound Name: **2-Morpholin-4-ylmethylbenzoic acid**

Cat. No.: **B1588533**

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## An In-Depth Technical Guide to the Organic Solvent Solubility of **2-Morpholin-4-ylmethylbenzoic acid**

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding, predicting, and experimentally determining the solubility of **2-Morpholin-4-ylmethylbenzoic acid** (CAS: 868543-19-5) in organic solvents. In the absence of extensive published solubility data for this specific molecule, this document emphasizes the underlying physicochemical principles and provides robust methodologies for empirical characterization.

## Introduction: The Critical Role of Solubility

**2-Morpholin-4-ylmethylbenzoic acid** is a bifunctional molecule featuring both a carboxylic acid and a tertiary amine (within the morpholine ring). This structure is common in medicinal chemistry, where such motifs are used to modulate physicochemical properties. The solubility of an Active Pharmaceutical Ingredient (API) is a cornerstone of drug discovery and development. Poor solubility can severely hinder a compound's absorption and bioavailability, lead to unreliable results in bioassays, and create significant challenges for formulation and manufacturing.<sup>[1][2]</sup> Understanding the solubility profile in various organic solvents is essential for purification, crystallization, formulation development, and ensuring the quality of data from *in vitro* and *in vivo* studies.<sup>[1]</sup>

This guide will delve into the structural features of **2-Morpholin-4-ylmethylbenzoic acid** to predict its solubility behavior and provide a detailed, field-proven protocol for its accurate determination.

## Physicochemical Profile and Predicted Solubility

A thorough analysis of the molecular structure is the first step in designing a solubility study.[\[3\]](#)

Molecular Structure:

- CAS Number: 868543-19-5[\[4\]](#)[\[5\]](#)
- Molecular Formula: C12H15NO3[\[4\]](#)
- Molecular Weight: 221.25 g/mol [\[4\]](#)
- Key Functional Groups:
  - Carboxylic Acid (-COOH): An acidic group, capable of donating a proton. This group is polar and can participate in hydrogen bonding.
  - Morpholine Ring: Contains a tertiary amine nitrogen, which is basic and can accept a proton. The ether oxygen within the ring also contributes to polarity and can act as a hydrogen bond acceptor.
  - Aromatic Ring: A non-polar, hydrophobic moiety.
  - Methylene Linker (-CH2-): A non-polar linker connecting the morpholine and benzoic acid moieties.

This combination of acidic, basic, and hydrophobic regions makes **2-Morpholin-4-ylmethylbenzoic acid** an amphiphilic and likely zwitterionic compound, especially around neutral pH. Its solubility will be highly dependent on the nature of the solvent and its ability to interact with these different functional groups.

## Predicted Solubility in Organic Solvent Classes:

Based on the principle of "like dissolves like," we can form a hypothesis about the compound's solubility.

Solvent Class	Representative Solvents	Predicted Solubility	Rationale
Polar Protic	Methanol, Ethanol, Water	Moderate to High	<p>These solvents can hydrogen bond with both the carboxylic acid and the morpholine group. The polarity of the solvent will solvate the polar functional groups effectively.</p>
Polar Aprotic	DMSO, DMF, Acetonitrile	High	<p>These solvents are highly polar and can solvate the charged portions of the molecule (if zwitterionic) and accept hydrogen bonds from the carboxylic acid. DMSO is an excellent solvent for many drug-like molecules.</p>
Low-Polarity / Non-polar	Dichloromethane (DCM), Toluene, Heptane, Diethyl Ether	Low to Very Low	<p>These solvents lack the polarity and hydrogen bonding capability to effectively solvate the polar carboxylic acid and morpholine groups. The hydrophobic aromatic ring offers some affinity, but it is unlikely to overcome the energy required to break the crystal</p>

lattice of the solid API.

[3]

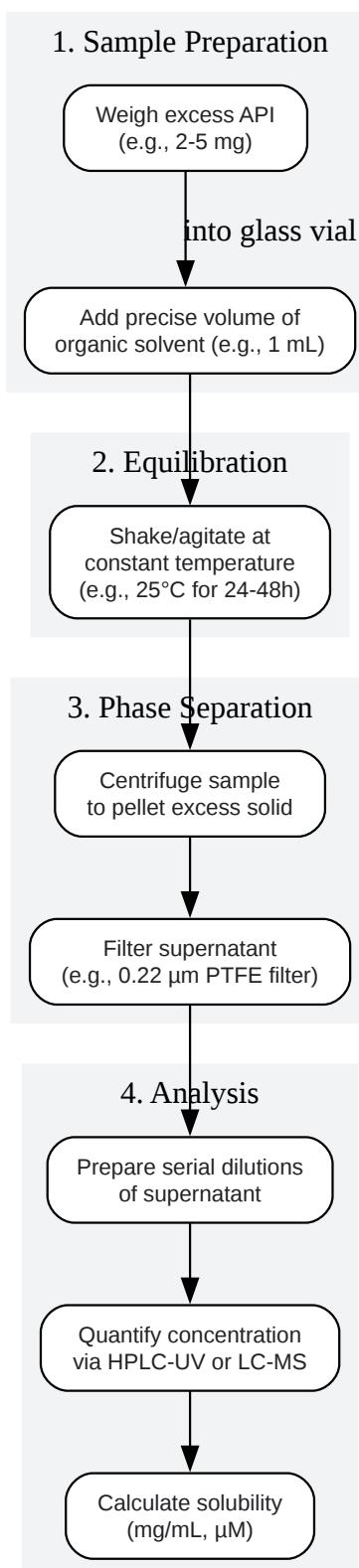
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## Gold Standard Methodology: Thermodynamic Equilibrium Solubility

To obtain definitive solubility data, an equilibrium or thermodynamic solubility assay is required. This measures the maximum concentration of a compound that can be dissolved in a solvent at equilibrium, representing the true solubility.[\[6\]](#) The Shake-Flask method is the most reliable and widely used technique for this purpose.[\[7\]](#)

## Experimental Workflow: Shake-Flask Method

The following diagram outlines the standard workflow for determining thermodynamic solubility.

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Caption: Workflow for Thermodynamic Solubility Determination.

## Detailed Step-by-Step Protocol:

- Preparation: Accurately weigh an excess amount of solid **2-Morpholin-4-ylmethylbenzoic acid** (e.g., 2-5 mg) into a glass vial. The key is to ensure undissolved solid remains at the end of the experiment, confirming saturation.[6]
- Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired organic solvent to the vial.
- Equilibration: Seal the vial and place it in a shaker or rotator set to a constant temperature (typically 25 °C). Allow the mixture to equilibrate for at least 24 hours. Longer times (48-72 hours) may be necessary to ensure equilibrium is reached, especially for poorly soluble compounds.[8]
- Phase Separation: After equilibration, remove the vial and let it stand to allow the solid to settle. Centrifuge the vial at high speed (e.g., 10,000 x g for 15 minutes) to pellet the remaining solid.
- Sample Collection: Carefully collect an aliquot of the clear supernatant. For optimal accuracy, filter the collected supernatant through a chemically compatible syringe filter (e.g., 0.22 µm PTFE for organic solvents) to remove any remaining particulates.
- Quantification:
  - Prepare a calibration curve using known concentrations of **2-Morpholin-4-ylmethylbenzoic acid** dissolved in the solvent.
  - Dilute the filtered supernatant to fall within the linear range of the calibration curve.
  - Analyze the diluted sample and standards using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][9] HPLC-UV is often preferred for its robustness and selectivity.[1]
- Calculation: Use the calibration curve to determine the concentration of the compound in the diluted supernatant. Back-calculate to find the concentration in the original undissolved sample, which represents the thermodynamic solubility.

## Key Factors Influencing Experimental Results

To ensure data is reliable and reproducible, the following factors must be controlled and reported.

- Solid-State Form: The solubility of a compound can vary significantly between different crystalline forms (polymorphs) or if it is amorphous.[6] The solid form of the **2-Morpholin-4-ylmethylbenzoic acid** used for testing should be characterized (e.g., by XRPD) and reported.
- Temperature: Solubility is temperature-dependent. All measurements should be conducted at a constant, reported temperature, typically ambient (25 °C) or physiological (37 °C) temperature.
- Solvent Purity: The grade and purity of the organic solvents used should be high and consistent across all experiments.
- pH (for protic solvents): For solvents that can exchange protons (like water or alcohols), the final pH of the saturated solution can influence the ionization state of the API and thus its solubility. While less of a factor in aprotic organic solvents, it is a critical parameter in aqueous or mixed aqueous-organic systems.

## Data Presentation for Analysis

Quantitative results should be summarized in a clear, structured format to allow for easy comparison and interpretation.

Table 1: Experimental Solubility of **2-Morpholin-4-ylmethylbenzoic acid** at 25 °C

Solvent	Solvent Class	Solubility (mg/mL)	Solubility (μM)
Methanol	Polar Protic	[Experimental Value]	[Calculated Value]
Ethanol	Polar Protic	[Experimental Value]	[Calculated Value]
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	[Experimental Value]	[Calculated Value]
Acetonitrile (ACN)	Polar Aprotic	[Experimental Value]	[Calculated Value]
Dichloromethane (DCM)	Non-polar	[Experimental Value]	[Calculated Value]
Toluene	Non-polar	[Experimental Value]	[Calculated Value]
Heptane	Non-polar	[Experimental Value]	[Calculated Value]

## Conclusion

While published solubility data for **2-Morpholin-4-ylmethylbenzoic acid** is not readily available, a robust understanding of its solubility profile can be achieved through a systematic approach. Its amphiphilic and zwitterionic character, derived from its carboxylic acid and morpholine moieties, suggests high solubility in polar aprotic solvents like DMSO and moderate solubility in polar protic solvents like methanol, with poor solubility expected in non-polar hydrocarbons.

By employing the gold-standard shake-flask method detailed in this guide, researchers can generate high-quality, reliable thermodynamic solubility data. This empirical data is indispensable for guiding formulation strategies, ensuring data integrity in biological assays, and ultimately advancing the development of drug candidates containing this chemical scaffold.

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